molecular formula C9H9BrN4O B8156137 5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole

5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B8156137
M. Wt: 269.10 g/mol
InChI Key: ZGNACEOVZLFIEP-UHFFFAOYSA-N
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Description

5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is an organic compound that features a tetrazole ring substituted with a bromomethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 3-bromo-4-methylphenol with chloromethyl tetrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted tetrazoles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Materials Science: Used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromomethylphenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Chloro-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole
  • 5-[(3-Fluoro-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole
  • 5-[(3-Iodo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole

Uniqueness

5-[(3-Bromo-4-methylphenoxy)methyl]-1H-1,2,3,4-tetrazole is unique due to the presence of the bromine atom, which can enhance its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological behaviors, making this compound particularly valuable in specific applications.

Properties

IUPAC Name

5-[(3-bromo-4-methylphenoxy)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-6-2-3-7(4-8(6)10)15-5-9-11-13-14-12-9/h2-4H,5H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNACEOVZLFIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NNN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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